molecular formula C9H17NO2S2 B12967395 2-((Thietan-3-ylamino)methyl)tetrahydro-2H-thiopyran 1,1-dioxide

2-((Thietan-3-ylamino)methyl)tetrahydro-2H-thiopyran 1,1-dioxide

Cat. No.: B12967395
M. Wt: 235.4 g/mol
InChI Key: ZPJLLQQKLAQRAU-UHFFFAOYSA-N
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Description

2-((Thietan-3-ylamino)methyl)tetrahydro-2H-thiopyran 1,1-dioxide is a sulfur-containing heterocyclic compound It is characterized by its unique structure, which includes a thietan ring and a tetrahydrothiopyran ring with a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Thietan-3-ylamino)methyl)tetrahydro-2H-thiopyran 1,1-dioxide can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a [1+1+1+1+1+1] cyclization process has been developed to construct tetrahydro-2H-thiopyran 1,1-dioxides . This method utilizes a bound C-S synthon, which can be selectively used as a triple C1 unit and a sulfone source.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-((Thietan-3-ylamino)methyl)tetrahydro-2H-thiopyran 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the sulfone group and the heterocyclic rings.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as permanganate and reducing agents like hydrogen. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers.

Scientific Research Applications

2-((Thietan-3-ylamino)methyl)tetrahydro-2H-thiopyran 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((Thietan-3-ylamino)methyl)tetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with molecular targets and pathways within biological systems. The sulfone group and the heterocyclic rings play a crucial role in its activity, allowing it to bind to specific enzymes or receptors and modulate their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Thietan-3-ylamino)methyl)tetrahydro-2H-thiopyran 1,1-dioxide is unique due to its combination of a thietan ring, a tetrahydrothiopyran ring, and a sulfone group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C9H17NO2S2

Molecular Weight

235.4 g/mol

IUPAC Name

N-[(1,1-dioxothian-2-yl)methyl]thietan-3-amine

InChI

InChI=1S/C9H17NO2S2/c11-14(12)4-2-1-3-9(14)5-10-8-6-13-7-8/h8-10H,1-7H2

InChI Key

ZPJLLQQKLAQRAU-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=O)(=O)C(C1)CNC2CSC2

Origin of Product

United States

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